1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Description
1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H29NO5S and its molecular weight is 491.6. The purity is usually 95%.
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Scientific Research Applications
Ritter Reaction and Compound Synthesis
The Ritter reaction has been utilized to synthesize 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines. This showcases the compound's relevance in creating complex molecular structures through nitrile reactions in acidic environments, demonstrating its versatility in synthetic organic chemistry (Rozhkova et al., 2013).
Structural Aspects and Properties
Investigations into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides reveal the compound's potential in forming gels and crystalline solids upon treatment with mineral acids. This highlights its utility in creating materials with specific physical properties for potential applications in materials science and engineering (Karmakar et al., 2007).
Dye Synthesis and Electronic Transitions
The synthesis of new dyes based on pyridinium salts from reactions involving quinoline derivatives illustrates the compound's role in developing materials with specific optical properties. The study of their electronic spectra and quantum-chemical simulation of their structure provides insights into their potential applications in dye-sensitized solar cells and organic light-emitting diodes (Yelenich et al., 2016).
Molecular-Electronic Structure and Kinetics
Research on the molecular-electronic structure and kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the compound's significance in studying reaction mechanisms and designing molecules with desired reactivity patterns. This can have implications in catalysis and the development of new synthetic methodologies (Rublova et al., 2017).
Antioxidant and Cytotoxic Activities
The synthesis and characterization of quinazolin derivatives, along with their evaluation for antioxidant and cytotoxic activities, underscore the potential pharmaceutical applications of such compounds. This research direction is crucial for discovering new therapeutic agents and understanding their mechanisms of action (Al-azawi, 2016).
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-5-33-22-9-12-24(13-10-22)35(31,32)27-18-29(17-21-15-19(3)7-8-20(21)4)26-14-11-23(34-6-2)16-25(26)28(27)30/h7-16,18H,5-6,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBGLCQQXKRNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.